6-Fluoropyrido[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. It is characterized by the presence of a fluorine atom at the 6th position of the pyrido[1,2-a]benzimidazole structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with 2-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid (PPA) or sulfuric acid, and the reaction temperature is maintained between 100-150°C .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyrido[1,2-a]benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoropyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: It serves as a corrosion inhibitor for metals and alloys, protecting them from degradation in harsh environments.
Wirkmechanismus
The mechanism of action of 6-Fluoropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
6-Fluoropyrido[1,2-a]benzimidazole can be compared with other similar compounds such as:
Pyrido[1,2-a]benzimidazole: Lacks the fluorine atom, resulting in different electronic properties and biological activities.
6-Chloropyrido[1,2-a]benzimidazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
6-Bromopyrido[1,2-a]benzimidazole: Similar to the chlorinated derivative but with a bromine atom, affecting its chemical behavior and applications.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H7FN2 |
---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
6-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7FN2/c12-8-4-3-5-9-11(8)13-10-6-1-2-7-14(9)10/h1-7H |
InChI-Schlüssel |
HMDDWDHQWRMVBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.